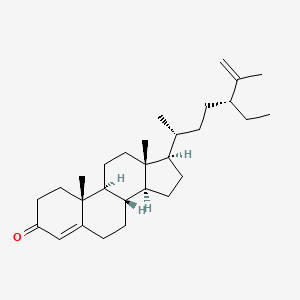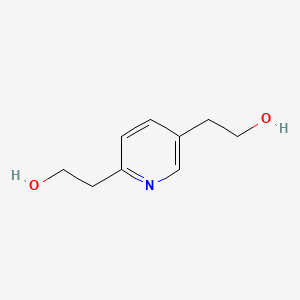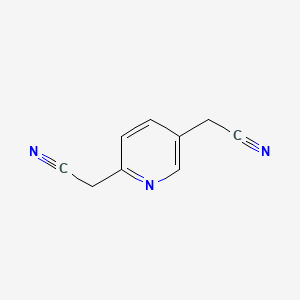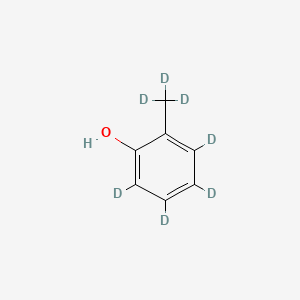
o-Cresol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cresol-d7: is a deuterated form of o-Cresol, where the hydrogen atoms in the molecule are replaced with deuterium. The molecular formula of this compound is C7D7OH. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d7 involves the deuteration of o-Cresol. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in o-Cresol are replaced with deuterium.
Deuterated Reagents: Reacting o-Cresol with deuterated reagents like deuterated sulfuric acid or deuterated sodium hydroxide can also result in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Cresol-d7 can undergo oxidation reactions to form o-Cresotinic acid.
Reduction: Reduction of this compound can lead to the formation of deuterated methylcyclohexanol.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: o-Cresotinic acid-d7
Reduction: Deuterated methylcyclohexanol
Substitution: Deuterated nitrocresol, halocresol, and sulfonated cresol derivatives
Scientific Research Applications
Chemistry: o-Cresol-d7 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of organic molecules.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms due to its stable isotope labeling.
Medicine: this compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, providing insights into reaction mechanisms and product stability.
Mechanism of Action
The mechanism of action of o-Cresol-d7 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various biochemical pathways, providing insights into enzyme activities and metabolic processes.
Comparison with Similar Compounds
o-Cresol: The non-deuterated form of o-Cresol-d7, used in similar applications but without the benefits of stable isotope labeling.
m-Cresol-d7: Another deuterated isomer of cresol, differing in the position of the methyl group on the benzene ring.
p-Cresol-d7: The para isomer of deuterated cresol, also used in analytical and research applications.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where precise tracking and analysis are required.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
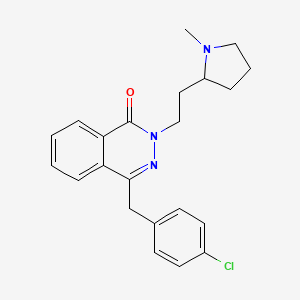
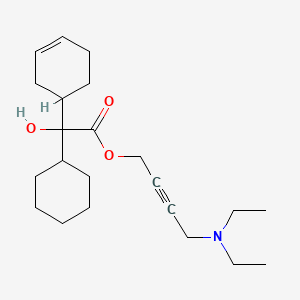

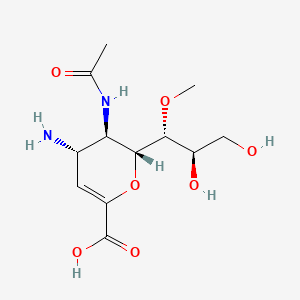
![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)
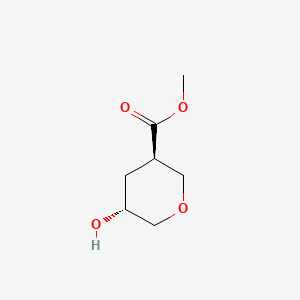
![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
